molecular formula C10H11NO4 B186475 (4-Acetamidophenoxy)acetic acid CAS No. 39149-13-8

(4-Acetamidophenoxy)acetic acid

Cat. No. B186475
CAS RN: 39149-13-8
M. Wt: 209.2 g/mol
InChI Key: LYJCGBYEVXKOST-UHFFFAOYSA-N
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Description

“(4-Acetamidophenoxy)acetic acid” is a chemical compound with the CAS Number: 39149-13-8. It has a molecular weight of 209.2 and its IUPAC name is [4-(acetylamino)phenoxy]acetic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code of “(4-Acetamidophenoxy)acetic acid” is 1S/C10H11NO4/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) . This indicates that the compound consists of a phenoxy group attached to an acetic acid moiety, with an acetamido group on the phenyl ring.


Physical And Chemical Properties Analysis

“(4-Acetamidophenoxy)acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

  • Preparation of Molecular Imprinted Polymer for Trace Determination : A study by Omidi et al. (2014) focused on the preparation of a molecular imprinted polymer for the selective sample preparation technique to determine MCPA, a compound similar to (4-Acetamidophenoxy)acetic acid, in biological and environmental samples (Omidi et al., 2014).

  • Degradation of Acetaminophen and By-products : A study by Qutob et al. (2022) reviewed the advanced oxidation processes (AOPs) used for treating acetaminophen from aqueous mediums. This is relevant as acetaminophen shares structural similarities with (4-Acetamidophenoxy)acetic acid (Qutob et al., 2022).

  • Synthesis and Anti-inflammatory Activity of Oxadiazole Derivatives : Ilango et al. (2009) synthesized and investigated the anti-inflammatory activity of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives, starting from Ethyl-4-acetamido phenoxy acetate, which is closely related to (4-Acetamidophenoxy)acetic acid (Ilango et al., 2009).

  • Protective Effects of 4-Hydroxyphenylacetic Acid Against Liver Injury : A study by Zhao et al. (2018) explored the protective effects of 4-hydroxyphenylacetic acid, a compound structurally similar to (4-Acetamidophenoxy)acetic acid, against acetaminophen-induced liver injury in mice (Zhao et al., 2018).

  • Adsorption of Phenoxy Acetic Acid in Environmental Samples : Research by Aksu and Kabasakal (2004) investigated the adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid in aqueous solution, providing insights into the environmental behavior of phenoxy acetic acids (Aksu & Kabasakal, 2004).

Safety And Hazards

The safety information for “(4-Acetamidophenoxy)acetic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(4-acetamidophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJCGBYEVXKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192393
Record name 4-Acetaminophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetamidophenoxy)acetic acid

CAS RN

39149-13-8
Record name 4-Acetaminophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039149138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39149-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetaminophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetaminophenoxyacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF2P464G9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-acetamidophenoxy)acetate (237 mg, 1 mmol) in EtOH (10 ml) was added 10% NaOH aqueous solution (10 mL) at 26° C. The mixture was stirred for 30 min and then concentrated. The residue was diluted with water (20 mL) and washed ethyl acetate (2×20 mL). The aqueous layer was then acidified with 2N HCL until pH 3 and extracted with ethyl acetate (2×20 ml). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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